molecular formula C10H12ClNO B1331190 3-chloro-N-(4-methylphenyl)propanamide CAS No. 19342-88-2

3-chloro-N-(4-methylphenyl)propanamide

Cat. No.: B1331190
CAS No.: 19342-88-2
M. Wt: 197.66 g/mol
InChI Key: NPUKNSNXTYIEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the third carbon of the propanamide chain and a methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methylphenyl)propanamide typically involves the reaction of 3-chloropropionic acid with 4-methylaniline. The reaction is carried out under appropriate conditions to facilitate the formation of the amide bond. The general steps are as follows:

    Activation of 3-chloropropionic acid: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Amidation: The activated 3-chloropropionic acid is then reacted with 4-methylaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid or aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of new amides, thioamides, or ethers.

    Reduction: Formation of 3-chloro-N-(4-methylphenyl)propylamine.

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

Scientific Research Applications

3-chloro-N-(4-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro group and the amide functionality play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a methyl group.

    3-chloro-N-(4-fluorophenyl)propanamide: Contains a fluorine atom on the phenyl ring.

    3-chloro-N-(4-nitrophenyl)propanamide: Contains a nitro group on the phenyl ring.

Uniqueness

3-chloro-N-(4-methylphenyl)propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-chloro-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKNSNXTYIEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292482
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19342-88-2
Record name NSC83154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(4-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.